Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-21(29)13-32-22-19(12-25)18(11-20(28)27-22)14-3-7-16(24)8-4-14/h3-10,18H,2,11,13H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZINWVTAVAZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's IUPAC name is ethyl 2-[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thioacetate. Its molecular formula is , with a molecular weight of 426.86 g/mol. The presence of multiple functional groups, including a chlorophenyl moiety and a tetrahydropyridine ring, contributes to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells .
- Case Studies : A recent study demonstrated that derivatives of similar structures exhibited IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines, indicating potent anticancer activity . The presence of electron-withdrawing groups in the structure was correlated with enhanced cytotoxic effects.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been suggested based on its structural characteristics:
- Inhibition of Inflammatory Mediators : Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects are likely mediated through the inhibition of NF-kB signaling pathways .
- Research Findings : In animal models, related compounds showed reduced edema and inflammatory markers in models of paw edema and arthritis . This suggests that this compound may possess similar therapeutic benefits.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- Broad-spectrum Activity : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Efficacy Studies : Laboratory studies indicated that derivatives showed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Data Summary
| Biological Activity | Mechanism | Cell Lines/Pathogens | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Apoptosis induction | MDA-MB-231, HCT116 | 27.6 μM - 43 μM |
| Anti-inflammatory | Cytokine inhibition | Animal models | Significant reduction in edema |
| Antimicrobial | Cell membrane disruption | S. aureus, E. coli | MIC comparable to antibiotics |
Scientific Research Applications
Anticancer Activity
Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate has shown promise in anticancer research. Studies indicate that compounds containing tetrahydropyridine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was investigated for its ability to inhibit cell proliferation in prostate cancer models .
Anti-inflammatory Potential
Research has suggested that the compound might serve as a potential anti-inflammatory agent. Molecular docking studies have indicated its capability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . Such inhibition could lead to the development of new therapeutic agents for treating inflammatory diseases.
Enzyme Inhibition
The compound's structure allows it to interact with various biological targets. For example, it has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. The presence of the cyano group and the tetrahydropyridine structure enhances its binding affinity to these targets.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with potentially enhanced activity profiles . These derivatives can be tested for improved pharmacokinetic properties or increased potency against specific diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
